![molecular formula C29H55O9- B12829436 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate is a complex organic compound characterized by its long chain of ethoxy groups and an undec-10-enoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutanoic acid and undec-10-en-1-ol.
Esterification: The carboxylic acid group of 3,3-dimethylbutanoic acid is esterified with undec-10-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid.
Ethoxylation: The ester product is then subjected to ethoxylation, where ethylene oxide is added to the hydroxyl group of the ester. This step is repeated multiple times to achieve the desired number of ethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate esterification, while ethoxylation is typically carried out using specialized equipment to handle ethylene oxide safely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the undec-10-enoxy group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Azides, nitriles
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate largely depends on its application. In drug delivery, for example, the compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ethoxy groups provide flexibility and hydrophilicity, while the undec-10-enoxy group can interact with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2-butanoate: Lacks the long ethoxy chain, making it less versatile in applications requiring hydrophilicity.
Undec-10-en-1-ol: Contains the undec-10-enoxy group but lacks the ester and ethoxy functionalities.
Polyethylene glycol (PEG) derivatives: Similar in having ethoxy groups but differ in the core structure and functional groups.
Uniqueness
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate is unique due to its combination of a hydrophobic undec-10-enoxy group and multiple hydrophilic ethoxy groups, providing a balance of properties that can be tailored for specific applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C29H55O9- |
|---|---|
Molekulargewicht |
547.7 g/mol |
IUPAC-Name |
3,3-dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate |
InChI |
InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-38-27(28(30)31)29(2,3)4/h5,27H,1,6-26H2,2-4H3,(H,30,31)/p-1 |
InChI-Schlüssel |
WUCVFOHNWPEQJG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(C(=O)[O-])OCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

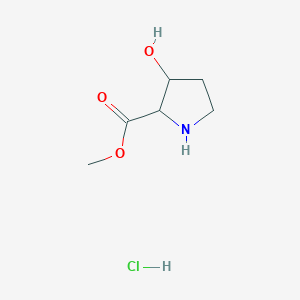
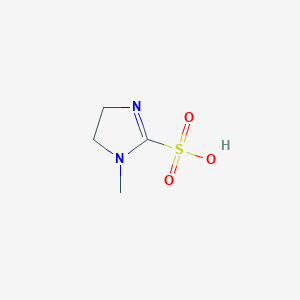


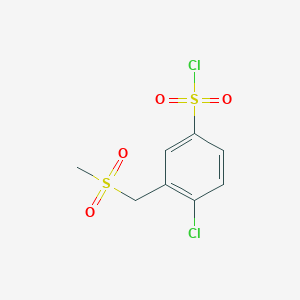
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)
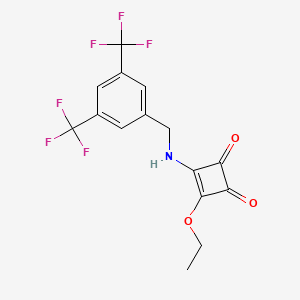
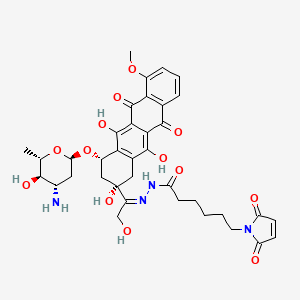


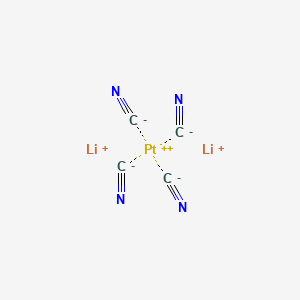
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
